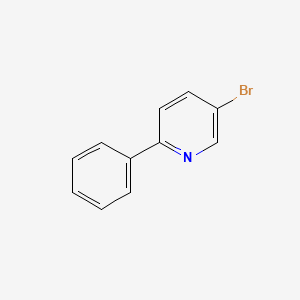

5-Bromo-2-phenylpyridine

Descripción

Overview of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridines are a class of organic compounds that serve as crucial building blocks in a wide array of synthetic applications. benthambooks.comnih.gov Their utility stems from the presence of one or more halogen atoms on the pyridine ring, which activates the molecule for various chemical transformations. These compounds are particularly valuable as starting materials for nucleophilic substitution reactions and for the construction of more complex heterocyclic and macrocyclic structures. benthambooks.com The synthesis of highly substituted pyridine derivatives directly from pyridine can be challenging, making perhalopyridines, such as those containing fluorine, chlorine, and bromine, especially important in this context. benthambooks.com

The development of methods for the selective halogenation of pyridines is an active area of research, as it addresses limitations in accessing essential synthetic intermediates and biologically relevant molecules. nih.govmountainscholar.org Strategies for halogenating pyridines are often classified by their positional selectivity. For instance, electrophilic aromatic substitution (EAS) processes are typically 3-selective but often require harsh conditions. nih.gov Other methods have been developed to achieve 2- and 4-selective halogenation. nih.gov The carbon-halogen bond in these compounds provides a reactive handle for a variety of transformations, enabling the synthesis of diverse derivatives with precise regiocontrol. nih.gov

Significance of 5-Bromo-2-phenylpyridine within the Phenylpyridine Class

Phenylpyridines are aromatic heterocyclic compounds that feature a phenyl group attached to a pyridine ring. chemscene.com This class of compounds is known for its excellent thermal and chemical stability, making them suitable for applications in high-performance semiconductors. chemscene.com The electronic properties of phenylpyridines can be tuned, allowing them to be either electron-donating or electron-accepting, which is a valuable characteristic for their use in various semiconductor devices. chemscene.com Their ability to form stable π-π stacks facilitates efficient charge transport, which is beneficial for organic field-effect transistors (OFETs) and organic solar cells. chemscene.com Additionally, their luminescent properties have led to their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. chemscene.comfishersci.fi

Within this class, this compound (C₁₁H₈BrN) is a significant compound. nih.govcymitquimica.com The presence of the bromine atom on the pyridine ring at the 5-position provides a key site for further functionalization through various cross-coupling reactions. This reactivity makes it a valuable intermediate in the synthesis of more complex molecules. For instance, it is used as a ligand in coordination chemistry. fishersci.fi It can react with iridium(III) chloride to form tris-heteroleptic Iridium(III) complexes, which are used as phosphorescent emitters in OLEDs. fishersci.fi The bromine substituent influences the compound's reactivity, making it useful in reactions like nucleophilic substitutions and coupling reactions. cymitquimica.com

Historical Context of this compound Discovery and Early Applications

Early interest in phenylpyridines and their derivatives was largely academic, focusing on their synthesis and fundamental reactivity. However, in recent decades, their potential in materials science, particularly in the field of optoelectronics, has led to a surge in research. The use of this compound as a precursor for materials in OLEDs is a key application that has driven contemporary interest in this specific compound. fishersci.fi A 2024 study, for example, describes the synthesis of this compound as a step in creating a new molecule for investigating surface-fixation-induced emission on clay nanosheets. acs.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₈BrN | fishersci.finih.govcymitquimica.comchemscene.comsynquestlabs.com |

| Molecular Weight | 234.09 g/mol | nih.gov |

| CAS Number | 27012-25-5 | fishersci.finih.govsynquestlabs.com |

| Appearance | White to Almost white powder to crystal | cymitquimica.com |

| Melting Point | 73-75 °C | fishersci.fichemicalbook.com |

| Boiling Point | 309.3±22.0 °C (Predicted) | chemicalbook.com |

| Density | 1.426±0.06 g/cm³ (Predicted) | chemicalbook.com |

| Solubility | Soluble in ethyl ether | fishersci.fi |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-10-6-7-11(13-8-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNGIODVYLTUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376520 | |

| Record name | 5-bromo-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27012-25-5 | |

| Record name | 5-bromo-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Phenylpyridine and Its Precursors

Direct Bromination Approaches

Direct bromination of 2-phenylpyridine (B120327) involves the introduction of a bromine atom onto the pyridine (B92270) ring. The inherent electronic properties of the pyridine nucleus, specifically the electron-withdrawing nature of the nitrogen atom, render the ring less susceptible to electrophilic attack compared to benzene (B151609). gcwgandhinagar.comwikipedia.org This deactivation complicates direct halogenation, often requiring specific catalysts or conditions to achieve desired regioselectivity and yield. orgsyn.org

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing aromatic rings. In the case of pyridine, the reaction is generally sluggish. wikipedia.org The nitrogen atom deactivates the ring towards electrophiles, and substitution, when it occurs, typically favors the 3- and 5-positions. gcwgandhinagar.com For 2-phenylpyridine, the target is the 5-position, which is meta to the nitrogen atom. Achieving this regioselectivity often requires careful control of reaction conditions and the use of appropriate catalytic systems. wiley.com

The choice of solvent can significantly impact the outcome of electrophilic bromination reactions. In a study on the ruthenium-catalyzed meta-bromination of 2-phenylpyridine, various solvents were screened. wiley.com Non-coordinating, polar aprotic solvents were found to be effective. For instance, using tetrabutylammonium (B224687) tribromide (TBATB) as the bromine source, 1,4-dioxane (B91453) provided excellent conversion to the desired meta-brominated product. wiley.com In contrast, more polar solvents like acetic acid or chloroform (B151607) have been used in studies of pyridine-catalyzed bromination of other aromatics, where the solvent is shown to influence the reaction rate by affecting the polarity of the medium. researchgate.netcdnsciencepub.comepa.gov The solvent's ability to solvate charged intermediates, such as the arenium ion, can stabilize the transition state and influence both the rate and the regiochemical outcome of the reaction.

A systematic study on the ruthenium-catalyzed meta-bromination of 2-phenylpyridine (1a) highlighted the importance of the solvent system. The table below summarizes the effect of different solvents on the yield of the meta-brominated product (2a).

Table 1: Effect of Solvent on Ruthenium-Catalyzed Bromination of 2-Phenylpyridine (1a) Reaction conditions: 1a (0.2 mmol), [{Ru(p-cymene)Cl₂}₂] (5 mol %), AgSbF₆ (20 mol %), TBATB (0.24 mmol), solvent (1.0 mL), 100 °C, 16 h.

| Entry | Solvent | Yield of 2a (%) |

| 1 | 1,4-Dioxane | 84 |

| 2 | Dichloroethane (DCE) | 78 |

| 3 | tert-Amyl alcohol | 72 |

| 4 | Tetrahydrofuran (B95107) (THF) | 65 |

| 5 | Toluene (B28343) | 41 |

Data sourced from Teskey et al. (2015). wiley.com

Due to the deactivated nature of the pyridine ring, catalysis is often essential for effective electrophilic bromination. gcwgandhinagar.comwikipedia.org While traditional Lewis acids like FeBr₃ are common catalysts for brominating benzene derivatives, their application to pyridines can be complicated by coordination with the basic nitrogen atom. libretexts.org

Recent advancements have identified transition metal catalysts as highly effective for the regioselective bromination of 2-phenylpyridine. Specifically, ruthenium catalysts have been shown to direct bromination to the meta C-H bond of the pyridine ring. wiley.com In a key study, the dimeric complex [{Ru(p-cymene)Cl₂}₂] was used to catalyze the bromination of 2-phenylpyridine derivatives, affording the meta-brominated products with high selectivity. wiley.com This method is notable as it overcomes the inherent reactivity patterns of the substrate. The reaction proceeds with an electrophilic bromine source like tetrabutylammonium tribromide (TBATB), and the catalyst controls the position of substitution. wiley.com Initial screenings showed that common bromine sources such as N-bromosuccinimide (NBS) and elemental bromine gave minimal conversion under these catalytic conditions. wiley.com

The role of pyridine itself as a catalyst in aromatic halogenations has also been investigated, although this is more of a general salt effect that increases the polarity of the medium rather than a specific catalytic cycle. researchgate.netcdnsciencepub.comepa.gov Studies on the bromination of mesitylene (B46885) showed that pyridinium (B92312) salts were no more effective than other ammonium (B1175870) salts at increasing the reaction rate. researchgate.netcdnsciencepub.com

Copper salts have also been employed to catalyze the ortho-halogenation of the phenyl ring in 2-phenylpyridine, demonstrating how the choice of metal catalyst can tune the regioselectivity of the C-H functionalization. mdpi.com

Table 2: Screening of Bromine Sources for Ruthenium-Catalyzed meta-Bromination of 2-Phenylpyridine (1a) Reaction conditions: 1a (0.2 mmol), [{Ru(p-cymene)Cl₂}₂] (5 mol %), AgSbF₆ (20 mol %), Bromine Source (1.2 equiv), 1,4-dioxane (1.0 mL), 100 °C, 16 h.

| Entry | Bromine Source | Yield of 2a (%) |

| 1 | NBS | <5 |

| 2 | Br₂ | <5 |

| 3 | Pyridinium tribromide | <5 |

| 4 | TBATB | 84 |

Data sourced from Teskey et al. (2015). wiley.com

The mechanism of electrophilic bromination on pyridine follows the general two-step pathway for electrophilic aromatic substitution: formation of a sigma complex (an arenium ion intermediate) followed by deprotonation to restore aromaticity. libretexts.org

Formation of the Electrophile : The reaction begins with the generation of a potent electrophile, typically a polarized bromine species or a bromine cation (Br⁺), often facilitated by a Lewis acid or catalyst.

Nucleophilic Attack and Formation of the Sigma Complex : The π-system of the pyridine ring attacks the electrophile. The electron-withdrawing nitrogen atom in pyridine deactivates the ring, making this step slower than for benzene. gcwgandhinagar.com Attack can occur at the C-2, C-3, or C-4 positions. For an unsubstituted pyridine, attack at C-3 (and the equivalent C-5) is favored because the resulting positive charge in the resonance structures of the sigma complex does not reside on the electronegative nitrogen atom, which would be highly unfavorable. gcwgandhinagar.com

Deprotonation : A base removes a proton from the carbon atom that formed the bond with the bromine, restoring the aromatic system. libretexts.org

In the case of 2-phenylpyridine, the phenyl group at the C-2 position introduces further electronic and steric considerations. The ruthenium-catalyzed meta-bromination is believed to proceed via a C-H activation mechanism. The catalyst coordinates to the pyridine nitrogen, directing the metal to activate the C-H bond at the meta position (C-5). This forms a ruthenacycle intermediate, which then reacts with the electrophilic bromine source (TBATB) to deliver the bromine atom to the C-5 position, followed by regeneration of the catalyst. wiley.com This catalyst-controlled pathway overrides the natural electronic preference of the substrate, enabling highly regioselective meta-bromination. wiley.com

An alternative to electrophilic substitution is radical bromination. These methods often proceed under milder conditions and can offer different regioselectivity. Radical reactions are initiated by the formation of a bromine radical, which can then react with the substrate.

Visible-light photoredox catalysis has emerged as a powerful and green tool in organic synthesis. This methodology can be applied to halogenation reactions. In this approach, a photocatalyst absorbs visible light and enters an excited state, enabling it to initiate a radical process.

For the bromination of pyridine-containing heterocycles, systems using an iridium- or ruthenium-based photocatalyst and carbon tetrabromide (CBr₄) as a stable, easy-to-handle bromine source have been developed. researchgate.nettandfonline.com While direct application to 2-phenylpyridine is not extensively documented in the provided sources, the methodology has been successfully applied to the C3–bromination of related imidazo[1,2-a]pyridines. researchgate.nettandfonline.comnih.gov

The proposed mechanism generally involves the following steps:

The photocatalyst is excited by visible light.

The excited photocatalyst interacts with CBr₄, which undergoes homolytic cleavage to generate a bromine radical (Br•) and a tribromomethyl radical (•CBr₃). researchgate.net

The bromine radical then reacts with the heterocyclic substrate in a radical aromatic substitution pathway to yield the brominated product.

This strategy represents a modern and efficient method for the synthesis of brominated heterocycles, using a shelf-stable bromine source under mild, light-mediated conditions. researchgate.nettandfonline.com

Radical Bromination Strategies.

Electrochemical Bromination Protocols with Directing Groups.cdnsciencepub.com

Electrochemical methods provide a green and efficient approach for the bromination of aromatic compounds. In the context of 2-phenylpyridine, directing groups play a crucial role in achieving regioselectivity.

Recent studies have highlighted the use of electrochemical setups for the C-H halogenation of 2-phenylpyridine. For instance, Kakiuchi and co-workers developed a method for aromatic C-H halogenation using electrochemical oxidation. rsc.org This approach involves the use of a palladium catalyst and a hydrogen halide, such as hydrobromic acid, to achieve the bromination of the C-H bond. rsc.orgresearchgate.net The proposed mechanism for such reactions often involves the formation of a cyclopalladated intermediate, which then undergoes oxidation to facilitate the C-Br bond formation. rsc.orgresearchgate.net

In a related development, the Fang group reported the C5 bromination of 8-aminoquinoline (B160924) amides under green electrochemical conditions. rsc.org This method utilizes copper(II) acetate (B1210297) as a catalyst and ammonium bromide as both the brominating agent and electrolyte. rsc.org Cyclic voltammetry experiments suggest that ammonium bromide generates bromine (Br₂) or tribromide (Br₃⁻) species during electrolysis, while the copper ion complexes with the directing group to facilitate selective bromination. rsc.org Although not directly on 2-phenylpyridine, this work demonstrates the potential of using directing groups and electrochemical methods to control the position of bromination on pyridine-containing structures.

A study by the Jiao group detailed a palladium-catalyzed ortho C-H bromination of arenes using a pyridine directing group, with dimethyl sulfoxide (B87167) (DMSO) as the oxidant and hydrobromic acid as the bromide source. rsc.org This method successfully produced brominated 2-phenylpyridines with high yields and selectivity. rsc.org

The following table summarizes key aspects of electrochemical bromination with directing groups:

| Catalyst | Directing Group | Bromine Source | Oxidant/Conditions | Substrate Example | Reference |

| Palladium(II) acetate | Pyridine | Hydrobromic acid | Electrochemical Oxidation | 2-Phenylpyridine | rsc.orgresearchgate.net |

| Copper(II) acetate | 8-Aminoquinoline | Ammonium Bromide | Electrochemical | 8-Aminoquinoline amide | rsc.org |

| Palladium Catalyst | Pyridine | Hydrobromic acid | DMSO | Arenes | rsc.org |

N-Bromosuccinimide (NBS)-Mediated Bromination.rsc.orgnih.gov

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination of various organic compounds, including aromatic and heterocyclic systems. wikipedia.orgorganic-chemistry.orgresearchgate.net It can act as a source of bromine radicals for allylic and benzylic brominations or as an electrophile in the bromination of electron-rich aromatic rings. wikipedia.orgorganic-chemistry.orgresearchgate.net

For substrates like 2-phenylpyridine, NBS can be employed for electrophilic bromination. The reaction conditions, such as the solvent and temperature, can influence the regioselectivity of the bromination. For example, using dimethylformamide (DMF) as a solvent often leads to high para-selectivity in the bromination of electron-rich aromatic compounds. wikipedia.org

A study by Hernández and Bolm reported the rhodium-catalyzed bromination of 2-phenylpyridine using NBS as the halogen source. beilstein-journals.org More recently, a one-pot halogenation of pyridines, including 2-phenylpyridine, has been developed using Zincke imine intermediates. nih.gov In this process, reaction with dibenzylamine (B1670424) followed by the addition of NBS at low temperatures (-78°C) resulted in highly selective bromination. nih.gov

The table below outlines examples of NBS-mediated bromination:

| Substrate | Catalyst/Conditions | Product | Selectivity/Yield | Reference |

| 2-Phenylpyridine | Rhodium catalyst | Brominated 2-phenylpyridine | Not specified | beilstein-journals.org |

| 2-Phenylpyridine | Dibenzylamine, then NBS at -78°C | Brominated 2-phenylpyridine | >20:1 selectivity, 92% yield of one isomer | nih.gov |

| Electron-rich aromatics | DMF solvent | para-Brominated product | High para-selectivity | wikipedia.org |

Cross-Coupling Strategies for Phenylpyridine Ring Formation

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of biaryl compounds like 2-phenylpyridine.

Suzuki–Miyaura Cross-Coupling Reactions in Phenylpyridine Synthesis.rsc.orgrsc.orggoogle.comwikipedia.orgresearchgate.netorganic-chemistry.org

The Suzuki-Miyaura reaction, which involves the coupling of an organoboron compound with an organohalide catalyzed by a palladium complex, is a versatile method for synthesizing phenylpyridines. semanticscholar.orgrsc.orgethz.ch This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-based reagents. rsc.orgethz.ch

Palladium-Catalyzed Suzuki–Miyaura Reactions with Bromopyridines.rsc.orggoogle.comwikipedia.orgresearchgate.netorganic-chemistry.org

A common approach to synthesizing 2-phenylpyridine derivatives involves the Suzuki-Miyaura coupling of a bromopyridine with a phenylboronic acid. For the synthesis of 5-bromo-2-phenylpyridine, this would typically involve the coupling of a 2,5-dibromopyridine (B19318) with phenylboronic acid, or a 5-bromo-2-chloropyridine (B1630664) with phenylboronic acid.

Numerous studies have explored the optimization of palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of phenylpyridines. rsc.orgmdpi.comresearchgate.net These reactions are often carried out in the presence of a base and a suitable solvent system. For instance, a continuous-flow approach using Pd(PPh₃)₄ as a catalyst has been employed for the coupling of bromopyridines with arylboronic acids, achieving good yields. thieme-connect.com Another study reported the use of a palladium(II) acetate/benzimidazolium salt catalyst system for the microwave-assisted Suzuki-Miyaura coupling of 2-bromopyridine (B144113) with phenylboronic acid. mdpi.com

The choice of base and solvent can significantly impact the reaction's efficiency. mdpi.comacs.org For example, in the coupling of 2-bromopyridine with phenylboronic acid, a DMF/H₂O mixture was found to be an effective solvent system. mdpi.com

The table below presents examples of palladium-catalyzed Suzuki-Miyaura reactions for the synthesis of phenylpyridines:

| Bromopyridine | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good yields | thieme-connect.com |

| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/Benzimidazolium salt | Not specified | DMF/H₂O | 70.0% | mdpi.com |

| 2-Halogenopyridines | Arylboronic acids | Ligand-free Pd catalyst | Not specified | Aqueous isopropanol | 52-99% | rsc.org |

Synthesis of 2-Phenylpyridine from Bromobenzene (B47551) and Pyridine.researchgate.net

An alternative route to 2-phenylpyridine involves the reaction of bromobenzene with pyridine. One established method utilizes phenyllithium (B1222949), generated in situ from bromobenzene and lithium metal, which then reacts with pyridine. cdnsciencepub.comorgsyn.org The resulting dihydropyridine (B1217469) intermediate is subsequently oxidized to yield 2-phenylpyridine. cdnsciencepub.com This process, however, can sometimes result in low yields due to competing reactions like halogen-metal interconversion. cdnsciencepub.com

A procedure detailed in Organic Syntheses describes the reaction of phenyllithium (from bromobenzene and lithium) with dry pyridine in toluene at 110°C, followed by distillation to obtain 2-phenylpyridine in 40-49% yield. orgsyn.org

Other Metal-Catalyzed Coupling Reactions.nih.gov

Besides the Suzuki-Miyaura reaction, other metal-catalyzed cross-coupling reactions are also employed in the synthesis of phenylpyridines. These reactions offer alternative pathways and may be advantageous for specific substrates or desired functionalities. Palladium remains a widely used metal in these transformations, facilitating the creation of complex organic molecules under mild conditions. researchgate.netacs.org

Transition metal-catalyzed decarboxylative cross-coupling reactions have also emerged as a significant method for forming carbon-carbon bonds, using readily available carboxylic acids as coupling partners. researchgate.net While specific examples for this compound are less common, the general principles of these reactions could potentially be applied.

The Stille coupling, which pairs an organotin reagent with an organohalide, has been used for the functionalization of bipyridine structures. For example, 5,5'-dibromo-2,2'-bipyridine (B102527) can be selectively functionalized through consecutive Stille couplings. nih.gov This highlights the potential for using such methods to introduce substituents onto a pre-formed bromo-substituted pyridine ring.

Multi-Step Synthetic Pathways for this compound

Multi-step syntheses provide a versatile platform for the construction of this compound, allowing for the careful and controlled introduction of the required functional groups. These pathways often begin with simpler, more readily available pyridine precursors.

A common and effective approach involves the initial functionalization of a pyridine ring, which is then followed by the introduction of the phenyl group. This can be achieved through various chemical transformations.

Condensation reactions represent a classical yet effective method for the synthesis of the 2-phenylpyridine core structure. These reactions typically involve the condensation of a pyridine derivative with a carbonyl compound, followed by cyclization to form the desired bicyclic system. For instance, 2-acetylpyridine (B122185) can be reacted with a suitable benzaldehyde (B42025) derivative in the presence of a base to form a chalcone-like intermediate, which can then be cyclized to a 2-phenylpyridine. Subsequent bromination at the 5-position yields the target compound.

A notable example involves the Kröhnke synthesis, where 1-(2-oxo-2-phenylethyl)pyridinium bromide reacts with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate to form a 2,4,6-trisubstituted pyridine. By carefully selecting the reactants, a 2-phenylpyridine can be formed, which is then subjected to bromination.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 2-Acetylpyridine | Benzaldehyde | NaOH/EtOH | 1,3-Diphenyl-2-propen-1-one (Chalcone) |

| Pyridinium salt | α,β-Unsaturated ketone | Ammonium acetate | Substituted 2-Phenylpyridine |

The use of Grignard reagents is a powerful tool for the C-C bond formation required for the synthesis of 2-phenylpyridine. In this approach, a brominated pyridine, such as 2,5-dibromopyridine, can be selectively reacted with phenylmagnesium bromide. The Grignard reagent preferentially adds to the 2-position of the pyridine ring due to the electronic effects of the nitrogen atom. This regioselectivity is a key advantage of this method. The reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF) and may require a catalyst, such as a palladium complex, to facilitate the cross-coupling reaction.

Subsequent to the introduction of the phenyl group at the 2-position, the bromine at the 5-position remains, yielding this compound directly. This method is often favored for its high yields and good functional group tolerance.

| Pyridine Derivative | Grignard Reagent | Catalyst | Solvent | Product |

| 2,5-Dibromopyridine | Phenylmagnesium bromide | Pd(PPh3)4 | THF | This compound |

| 2-Bromopyridine | Phenylmagnesium bromide | None | THF | 2-Phenylpyridine |

An alternative strategy involves the initial halogenation of a pyridine derivative, followed by the introduction of the phenyl group. This approach allows for the synthesis of this compound from readily available starting materials like 2-aminopyridine (B139424) or 2-hydroxypyridine.

For example, 2-aminopyridine can be diazotized and subsequently brominated to yield 2-bromopyridine. This intermediate can then be nitrated at the 5-position, followed by a reduction of the nitro group to an amino group. The resulting 5-amino-2-bromopyridine can then undergo a Sandmeyer reaction to introduce a bromine atom at the 5-position, yielding 2,5-dibromopyridine. Finally, a Suzuki or Stille coupling with phenylboronic acid or a phenyltin reagent, respectively, can introduce the phenyl group at the 2-position to give this compound.

Another pathway starts with the bromination of 2-pyridone to give 5-bromo-2-pyridone. This can then be converted to 5-bromo-2-chloropyridine using a chlorinating agent like phosphorus oxychloride. The subsequent palladium-catalyzed cross-coupling reaction with phenylboronic acid (Suzuki coupling) affords this compound in good yields. This method is particularly useful due to the commercial availability of 2-pyridone and the high efficiency of the Suzuki coupling reaction.

| Starting Material | Key Intermediates | Key Reactions | Final Product |

| 2-Aminopyridine | 2-Bromopyridine, 2-Bromo-5-nitropyridine, 5-Amino-2-bromopyridine, 2,5-Dibromopyridine | Diazotization, Nitration, Reduction, Sandmeyer, Suzuki Coupling | This compound |

| 2-Pyridone | 5-Bromo-2-pyridone, 5-Bromo-2-chloropyridine | Bromination, Chlorination, Suzuki Coupling | This compound |

Reactivity and Transformation of 5 Bromo 2 Phenylpyridine

Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromo-2-phenylpyridine

The bromine atom at the 5-position of the pyridine (B92270) ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming new carbon-carbon (C-C) and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium complex. beilstein-journals.org this compound is a suitable substrate for this reaction, where the carbon-bromine bond is selectively activated by the palladium catalyst to couple with various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of complex biaryl and poly-aryl systems, such as substituted phenyl-bipyridines. mdpi.compreprints.orgarkat-usa.org

The general mechanism involves an oxidative addition of the this compound to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. beilstein-journals.org The synthesis of bipyridine derivatives, which are crucial ligands in coordination chemistry and building blocks for functional materials, frequently employs the Suzuki coupling of bromopyridines. mdpi.compreprints.org For instance, studies on similar substrates like 5-bromo-2-methylpyridin-3-amine (B1289001) show efficient coupling with a variety of functionalized arylboronic acids using a Pd(PPh₃)₄ catalyst and a base like K₃PO₄. nih.gov These conditions are representative of those that would be effective for this compound.

| Bromo-Pyridine Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | Good | nih.gov |

| 4-bromo-2,2′-bipyridine | 4′-(4-boronatophenyl)-2,2′:6′,2′′-terpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/EtOH | High | arkat-usa.org |

| Bromopyridines | 2-Pyridineboronic acid N-phenyldiethanolamine ester | PdCl₂(PPh₃)₂ | - | - | Good | mdpi.com |

The Buchwald-Hartwig amination is a premier palladium-catalyzed method for forming carbon-nitrogen (C-N) bonds. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of aryl halides with a wide range of amines. This compound can be effectively functionalized using this method to introduce primary or secondary amino groups at the 5-position of the pyridine ring. The reaction typically employs a palladium precatalyst in conjunction with a specialized phosphine (B1218219) ligand, such as Xantphos, and a strong base. nih.gov

This transformation is crucial for synthesizing N-aryl amine derivatives, which are significant pharmacophores and electronic materials. researchgate.netacs.org The reaction scope is broad, though challenges can arise from the potential for the nitrogen atom of the pyridine substrate to coordinate with the palladium catalyst, which can sometimes inhibit the catalytic cycle. nih.gov However, the development of advanced catalyst systems with sterically hindered and electron-rich phosphine ligands has largely overcome these limitations, enabling efficient amination of a wide variety of heteroaryl halides. wikipedia.orgnih.gov

In the realm of materials science and nanotechnology, cross-coupling reactions can be performed on solid surfaces to construct precise, low-dimensional molecular architectures. Research has shown that a palladium cyclometallated complex of this compound, specifically [(this compound)Pd(μ-Cl)]₂, can undergo surface-assisted cross-coupling. solubilityofthings.com When this complex is deposited onto a silver surface, Ag(110), under ultra-high vacuum conditions, the molecule dissociates upon interaction with the surface. Current time information in Bangalore, IN.acs.org

Scanning tunneling microscopy and X-ray photoemission spectroscopy studies reveal that this dissociation is followed by a cross-coupling reaction between the organic 2-phenylpyridine (B120327) fragments. solubilityofthings.comacs.org This process leads to the synthesis of diphenyl-bipyridine molecules directly on the silver surface. Current time information in Bangalore, IN.acs.org This bottom-up approach is notable because the reactants originate from the dissociation of a single precursor molecule, simplifying the preparation protocol compared to reactions requiring co-adsorption of different species. solubilityofthings.comCurrent time information in Bangalore, IN. The reaction is thermally activated and competes with desorption of the molecular fragments. Current time information in Bangalore, IN.

C,N-Cross Coupling Reactions.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups or when bearing a good leaving group like bromine.

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org A nucleophile first attacks the electron-poor carbon atom bearing the leaving group (in this case, bromide at C5), forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and any electron-withdrawing substituents. libretexts.org In the second step, the leaving group (Br⁻) is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

For this compound, the pyridine nitrogen acts as an intrinsic electron-withdrawing group, making the ring more electrophilic than a benzene (B151609) ring. This facilitates the initial nucleophilic attack. The reaction rate is highly dependent on the strength of the nucleophile and the ability of the ring to stabilize the anionic Meisenheimer complex. libretexts.orgmasterorganicchemistry.com While direct examples for this compound are not extensively detailed, the principles of SNAr on halopyridines suggest that strong nucleophiles can displace the bromide at the 5-position. acs.orgnih.gov

Electrophilic Aromatic Substitution on the Phenyl Moiety

While the electron-deficient pyridine ring is generally resistant to electrophilic attack, the appended phenyl group can undergo electrophilic aromatic substitution. solubilityofthings.com The reactivity of the phenyl ring is often modulated through coordination to a metal center, which can activate the ring towards electrophiles.

In the context of organometallic complexes, the 2-phenylpyridine ligand can be directed to undergo selective C-H activation and functionalization. For example, when 2-phenylpyridine is part of a cyclometalated ruthenium(II) or osmium(II) complex, the coordinated phenyl ring is activated toward electrophilic attack. acs.org Studies have shown that electrophilic substitution, such as nitration and bromination, occurs selectively at the phenyl ring positions para and ortho to the metal-carbon bond. acs.org This regioselectivity is a direct consequence of the electronic influence of the metal center. Similarly, rhodium-catalyzed reactions can achieve selective bromination of the 2-phenylpyridine phenyl ring. researchgate.net These C-H activation strategies provide a powerful route to functionalize the phenyl moiety without altering the pyridine ring or the C-Br bond, allowing for the synthesis of precisely substituted derivatives. rsc.org

Radical Functionalization Reactions

The functionalization of pyridine rings through radical-based strategies has emerged as a powerful tool for creating carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to access through traditional ionic mechanisms. These methods frequently operate under mild conditions and show a high degree of functional group tolerance. In the context of this compound, radical pathways offer unique opportunities for derivatization.

Recent research has demonstrated that radical coupling reactions can be initiated without the need for a transition metal catalyst by using light to stimulate a single electron transfer (SET) process. For instance, purple light has been effectively used to promote the coupling of bromopyridines with various Grignard reagents. organic-chemistry.org This process involves the photochemical excitation of an electron donor-acceptor (EDA) complex formed between the bromopyridine and the Grignard reagent, leading to the generation of a radical species that drives the coupling reaction. organic-chemistry.org This approach is notable for its mild conditions and avoidance of transition metals.

The development of radical-based functionalization has opened new avenues for the regioselective modification of pyridines. smolecule.com These strategies often rely on a dearomatization-rearomatization sequence, which temporarily disrupts the pyridine's aromaticity to activate otherwise unreactive positions for functionalization. smolecule.com Such radical pathways have been successfully applied for reactions like trifluoromethylation and perfluoroalkylation, complementing traditional ionic methods. smolecule.com

A summary of a relevant radical functionalization reaction is presented below:

| Reaction Type | Reagents | Conditions | Product Type | Ref |

| Radical Coupling | Grignard Reagents (Alkyl, Aryl, etc.) | Purple Light | Alkyl- or Aryl-pyridines | organic-chemistry.org |

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound—specifically the C-Br bond, the pyridine nitrogen, and various C-H bonds on both the pyridine and phenyl rings—makes chemo- and regioselectivity critical considerations in its synthetic transformations. The inherent electronic properties of the substituted pyridine ring largely dictate the outcome of these reactions.

The pyridine ring is electron-deficient, which influences the reactivity of its C-H bonds. Palladium-catalyzed C-H activation reactions often proceed with high regioselectivity, directed by the pyridine nitrogen. For 2-phenylpyridine derivatives, this typically results in functionalization at the ortho-position of the phenyl ring. rsc.org Studies have shown that bromo-substituted 2-phenylpyridine can undergo this ortho-arylation in good yield, demonstrating that the C-H bond on the phenyl ring can be selectively functionalized in the presence of the C-Br bond. rsc.org This highlights the chemoselectivity of the palladium catalyst for C-H activation over oxidative addition into the C-Br bond under specific conditions.

The electronic character of substituents on the pyridine ring is a key factor in determining regioselectivity. Electron-withdrawing groups, for example, can steer arylation to specific positions. nih.gov In the case of this compound, the bromine atom acts as a weakly deactivating group via induction but also directs ortho and para substitution. The interplay between the directing effects of the phenyl group at C2 and the bromine at C5, combined with the intrinsic reactivity of the pyridine ring, governs the selectivity.

In reactions involving nucleophiles, the molecule presents at least two electrophilic centers: the carbon atom attached to the bromine (C5) and the C2/C6 positions of the pyridine ring, which are activated by the ring nitrogen. The choice of catalyst and reaction conditions can selectively target one of these sites. For example, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, are expected to occur selectively at the C-Br bond. Conversely, certain nucleophilic aromatic substitution (SNAr) reactions might target the activated positions of the pyridine ring, although the C-Br bond remains a primary site for substitution. Research on other halogenated phenylpyridines has shown that it is possible to achieve high chemoselectivity between metal-catalyzed cross-coupling at a C-Br bond and SNAr at other positions on the heterocyclic ring. acs.org

A summary of selective reactions is detailed in the table below:

| Reaction Type | Catalyst/Reagents | Selective Site | Product Type | Ref |

| ortho-Arylation | Pd(OAc)₂, Diphenyliodonium chloride, K₂CO₃ | ortho C-H of phenyl ring | 2-(2'-Arylphenyl)-5-bromopyridine | rsc.org |

| C-H Arylation | Palladium Catalyst | C4-position of pyridine | 4-Aryl-5-bromo-2-phenylpyridine | nih.gov |

| Cross-Coupling | Palladium Catalyst | C5-Br bond | 5-Aryl-2-phenylpyridine | acs.org |

Applications of 5 Bromo 2 Phenylpyridine in Advanced Chemical Synthesis

Precursor in Medicinal Chemistry and Drug Discovery

5-Bromo-2-phenylpyridine has emerged as a significant precursor in the realms of medicinal chemistry and drug discovery. Its structural framework is a common motif in a multitude of biologically active compounds, and the presence of the bromine atom provides a convenient handle for further chemical modifications, enabling the synthesis of diverse molecular libraries for screening and development. Further research is actively being conducted to fully explore its potential in the development of new drugs. guidechem.com

Pyridine (B92270) and its derivatives are fundamental components in a vast number of drugs and biologically important molecules due to their nitrogen-containing heterocyclic nature. researchgate.net The synthesis of novel pyridine derivatives is therefore a critical endeavor in medicinal chemistry. This compound serves as an excellent starting material for creating a variety of substituted pyridine derivatives. For instance, through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, the bromine atom can be replaced with various aryl or alkyl groups, leading to the generation of new compounds with potential therapeutic applications. mdpi.comacs.org These reactions are often efficient and allow for the introduction of a wide range of functional groups, which is crucial for tuning the biological activity of the resulting molecules. mdpi.com The resulting complex pyridine derivatives have been investigated for a range of biological activities, including anticancer and insecticidal properties. acs.orgmdpi.com

A notable example includes the synthesis of pyridine-bridged analogues of Combretastatin-A4, a potent anticancer agent. acs.org In this work, this compound derivatives were utilized in sequential Suzuki coupling reactions to create diaryl-substituted pyridines. acs.org Although the specific pyridine-containing analogues synthesized in this study showed a loss of antitubulin activity, the synthetic strategy highlights the utility of this compound in accessing complex molecular architectures for biological evaluation. acs.org

| Starting Material | Reaction Type | Resulting Derivative Class | Potential Biological Application |

| This compound | Suzuki Coupling | Diaryl-substituted pyridines | Anticancer agents |

| 5-bromo-2-methylpyridin-3-amine (B1289001) | Suzuki Coupling | Aryl-substituted pyridine derivatives | Anti-thrombolytic, Biofilm inhibition |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | Suzuki Coupling | 2-phenylpyridine (B120327) derivatives | Insecticides |

Beyond the direct synthesis of active pharmaceutical ingredients (APIs), this compound is a valuable intermediate in the multi-step synthesis of complex pharmaceutical compounds. echemi.com Its role as a building block allows for the efficient construction of more elaborate molecular scaffolds. The term "pharmaceutical intermediate" refers to a chemical compound that is a stepping stone in the synthesis of a final drug product. The robustness of the this compound core and the reactivity of the bromine atom make it an ideal candidate for such applications.

For example, in the development of new therapeutics, a common strategy is to perform late-stage functionalization, where key modifications are made in the final steps of a synthesis. acs.org The bromine atom on this compound is perfectly suited for such strategies, allowing for the introduction of diverse functional groups through various cross-coupling reactions. This approach is highly valuable in medicinal chemistry as it enables the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the efficacy and properties of a potential drug candidate. acs.org

Synthesis of Biologically Active Pyridine Derivatives.

Building Block in Materials Science

The applications of this compound extend beyond the life sciences into the innovative field of materials science. chemscene.comtcichemicals.comcymitquimica.com Its rigid, planar structure and its ability to coordinate with metal ions make it an excellent building block for the creation of advanced materials with unique optical and electronic properties. chemscene.comchemscene.com

In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. This compound is widely used as a ligand, particularly a phenylpyridine ligand, in the formation of metal complexes. chemscene.comchemscene.comfishersci.fi The nitrogen atom of the pyridine ring and the carbon atom of the phenyl ring can coordinate with a metal center, forming a stable cyclometalated complex. nih.gov These complexes often exhibit interesting photophysical properties, making them suitable for a variety of applications. chemscene.com

One of the most significant applications of this compound in materials science is in the development of iridium(III) complexes for organic light-emitting diodes (OLEDs). fishersci.fi These complexes are used as phosphorescent emitters, which can theoretically achieve 100% internal quantum efficiency, a significant advantage over fluorescent emitters. sci-hub.se

The synthesis of these iridium(III) complexes often involves the reaction of this compound or its derivatives with an iridium source, such as iridium(III) chloride. fishersci.firsc.org The resulting complexes, often tris-heteroleptic or bis-cyclometalated, can have their emission colors tuned by modifying the substituents on the phenylpyridine ligand. fishersci.fisci-hub.sersc.org For instance, the introduction of electron-withdrawing or electron-donating groups can shift the emission wavelength, allowing for the creation of red, green, and blue emitters, the primary colors needed for full-color displays and white lighting. sci-hub.sersc.org

The bromine atom on this compound can be utilized to introduce other functional groups through reactions like the Suzuki coupling, leading to the synthesis of more complex ligands. sci-hub.se This modular approach allows for the fine-tuning of the electronic and photophysical properties of the final iridium(III) complex. For example, introducing bulky groups can prevent aggregation of the complexes in the solid state, which often leads to a decrease in emission efficiency. sci-hub.se

| Iridium(III) Complex Type | Ligand Derived From | Key Feature | Application |

| Tris-heteroleptic Iridium(III) | This compound | Phosphorescent emitter | OLEDs |

| Bis-cyclometalated Iridium(III) | Benzoylated 2-phenylpyridines | Blue phosphorescence | OLEDs |

| [3+2+1] Coordinated Iridium(III) | Phenylpyridine derivatives | Low efficiency roll-off | OLEDs |

Beyond iridium, this compound and its derivatives can form functional complexes with a variety of other metals, including platinum(II) and ruthenium. chemscene.comnih.gov These complexes also exhibit interesting properties and have potential applications in areas such as luminescent sensors and photocatalysis. chemscene.com

For example, cyclometalated platinum(II) complexes have been synthesized using 2-(4-bromophenyl)pyridine, a derivative of this compound. nih.gov These complexes can exhibit interesting crystal packing and photophysical properties. nih.gov The ability of phenylpyridine ligands to form stable complexes with a range of transition metals opens up a wide field of research into new functional materials with tailored properties. chemscene.com The versatility of this compound as a precursor allows for the systematic modification of the ligand structure, which in turn influences the properties of the resulting metal complex.

Precursor for Advanced Molecular Architectures

This compound serves as a fundamental building block for the creation of advanced molecular architectures, particularly in materials science and coordination chemistry. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination, which are instrumental in extending the molecular framework. wikipedia.orgmdpi.com These reactions allow for the precise introduction of new aryl, alkynyl, or amino groups, leading to the assembly of complex, multi-component systems.

A notable application is in the surface-assisted synthesis of novel molecular structures. For instance, the palladium cyclometallated complex derived from this compound, [(this compound)Pd(μ-Cl)]₂, has been used to synthesize diphenyl-bipyridine molecules on a silver surface. units.itresearchgate.net Upon thermal activation, the precursor complex undergoes dissociation, followed by a cross-coupling reaction between the organic fragments, demonstrating a method for creating complex architectures from a single-source precursor. units.itresearchgate.net This highlights the compound's utility in generating well-defined nanostructures on solid supports.

The phenylpyridine scaffold is also crucial in the development of materials for organic electronics. Phenylpyridines are recognized as important small molecule semiconductor building blocks and ligands for functional metal complexes. The ability to functionalize the 5-position of the 2-phenylpyridine core via the bromo-substituent is key to tuning the electronic and photophysical properties of the resulting materials, which have applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Table 1: Examples of Cross-Coupling Reactions Utilizing Bromo-Pyridine Scaffolds for Molecular Architectures

| Reaction Type | Reactants | Catalyst System | Product Type | Application Area | Reference |

| Sonogashira Coupling | 5-bromo-2-iodo-N-morpholinebenzamide, 4-ethynyl-N,N-dimethylaniline | Pd₂(dba)₃ | oligo(p-phenyleneethynylene) (OPE) | Fluorescent Materials | scielo.org.mx |

| Suzuki Coupling | 5-bromo-2-methylpyridin-3-amine, Arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 5-Aryl-2-methylpyridin-3-amines | Biologically Active Molecules | mdpi.com |

| Buchwald-Hartwig Amination | Aryl halides, Amines | Pd(0) or Pd(II) / Phosphine (B1218219) Ligand | Aryl Amines | Pharmaceuticals, Ligands | wikipedia.orgacsgcipr.org |

| Surface-Assisted Cross-Coupling | [(this compound)Pd(μ-Cl)]₂ | Ag(110) surface | Diphenyl-bipyridine | Surface Science, Nanomaterials | units.itresearchgate.net |

Intermediate in Agrochemicals

The phenylpyridine moiety is a recognized pharmacophore in the agrochemical sector, and this compound serves as a key intermediate in the synthesis of new plant protection agents. guidechem.com Its derivatives have been investigated for a range of bioactivities, including herbicidal and fungicidal properties. The synthesis of novel pyrazole (B372694) derivatives incorporating phenylpyridine groups has yielded compounds with notable herbicidal activity. mdpi.com

In the field of fungicides, linked heterocyclic structures such as bipyridines have shown significant efficacy. researchgate.net For example, 5-Phenyl-2,2'-bipyridine, which can be synthesized from precursors like this compound, has demonstrated potent preventative and curative fungicidal activity against pathogens like wheat powdery mildew (Erisyphe graminis) and wheat leaf rust (Puccinia recondita). researchgate.net The mechanism of action for some related pyridyl-pyrimidines is believed to involve the complexation of copper ions, disrupting cellular processes in the fungi. researchgate.net The ability to use this compound in cross-coupling reactions allows for the systematic modification of the phenylpyridine scaffold to optimize biological activity and spectrum.

Table 2: Phenylpyridine Derivatives in Agrochemical Research

| Compound Class | Target Application | Example Pathogen/Weed | Key Synthetic Precursor | Reference |

| Pyrazole-phenylpyridines | Herbicide | Grass and broadleaf weeds | Phenylpyridine building blocks | mdpi.com |

| 5-Phenyl-2,2'-bipyridine | Fungicide | Erisyphe graminis, Puccinia recondita | 5-Substituted-2,2'-bipyridine precursors | researchgate.net |

| Substituted 3-(pyridin-2-yl)benzenesulfonamides | Herbicide | Variety of weeds | Substituted phenylpyridines | mdpi.com |

Contributions to Complex Heterocyclic Frameworks

Beyond its role in extending molecular chains or adding functional groups, this compound is a cornerstone for building more intricate heterocyclic frameworks. These frameworks are often polycyclic or contain multiple linked heterocyclic units, which are of significant interest in medicinal chemistry and materials science. acs.org Palladium-catalyzed C-N coupling reactions, for instance, are a versatile strategy for constructing nitrogen-based dibenzo-fused heterocycles. acs.org

The reactivity of the bromo-substituent allows this compound to be integrated into multicomponent reactions, which efficiently generate molecular complexity in a single step. For example, Chichibabin-type reactions can be used to synthesize highly substituted pyridines, such as 2,6-bis(1-coumarin-2-yl)-4-(phenyl)pyridine derivatives, starting from building blocks that could be derived from this compound. researchgate.net The fusion of pyridine and coumarin (B35378) rings, both of which are biologically significant heterocycles, leads to novel molecular hybrids with potential applications as antimicrobial or anticancer agents. researchgate.netmdpi.com The development of skeletal editing techniques further expands the utility of such precursors, allowing for the precise insertion or deletion of atoms within the heterocyclic core to remodel the molecular framework for specific applications. rsc.org

Advanced Spectroscopic and Computational Characterization of 5 Bromo 2 Phenylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govacs.orgguidechem.comchemicalbook.comfishersci.ca

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 5-Bromo-2-phenylpyridine, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern and electronic environment of the pyridine (B92270) and phenyl rings.

The ¹H NMR spectrum of this compound shows distinct signals for the protons on both the pyridine and phenyl rings. For instance, in a study of related 2-arylazaarenes, the chemical shifts (δ) are reported in parts per million (ppm) downfield from a tetramethylsilane (B1202638) (TMS) internal standard. nih.govsciengine.com In a derivative, 5-chloro-2-phenylpyridine, the proton at the 6th position of the pyridine ring (H-6) appears as a doublet at δ 8.56 ppm, while the protons of the phenyl group appear as multiplets in the range of δ 7.33-7.89 ppm. nih.gov

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For a similar compound, 2-(4-bromophenyl)pyridine, the carbon signals are observed at specific chemical shifts, confirming the connectivity of the atoms. rsc.org

Below is a table summarizing typical NMR data for compounds related to this compound.

| Compound | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |

| 2-Phenylpyridine (B120327) | 8.83-8.60 (m, 1H), 8.11-7.91 (m, 2H), 7.84-7.65 (m, 2H), 7.55-7.48 (m, 2H), 7.47-7.40 (m, 1H), 7.37-7.15 (m, 1H) | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 |

| 2-(4-Bromophenyl)pyridine | 8.71-8.63 (m, 1H), 7.90-7.83 (m, 2H), 7.77-7.65 (m, 2H), 7.62-7.55 (m, 2H), 7.26-7.21 (m, 1H) | 156.2, 149.7, 138.2, 136.8, 131.8, 128.4, 123.4, 122.4, 120.3 |

| 5-Chloro-2-phenylpyridine | 8.56 (d, J=2.4 Hz, 1H), 7.89-7.86 (m, 2H), 7.64 (dd, J=8.5, 2.5 Hz, 1H), 7.59 (d, J=8.5 Hz, 1H), 7.40 (t, J=7.5 Hz, 2H), 7.36-7.33 (m, 1H) | Not explicitly provided |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS).nih.govacs.orgchemicalbook.comfishersci.ca

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₁₁H₈BrN, corresponding to a molecular weight of approximately 234.096 g/mol . guidechem.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z), which can be used to confirm the elemental formula. nih.govuni-konstanz.de The presence of bromine is characteristically identified by a strong M+2 peak in the mass spectrum due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. miamioh.edu The fragmentation pattern in the mass spectrum can also provide structural information, often showing the loss of the halogen atom or HX. miamioh.edu HRMS data is typically reported for the molecular ion, often as [M+H]⁺. rsc.org

| Property | Value |

| Molecular Formula | C₁₁H₈BrN |

| Molecular Weight | 234.096 g/mol |

| Exact Mass | 232.98401 Da |

X-ray Crystallography for Structural Elucidation.acs.orgguidechem.com

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been used to unambiguously confirm the structure of derivatives of 2-phenylpyridine. For instance, the crystal structure of related compounds like 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine has been determined, revealing detailed information about bond lengths, bond angles, and intermolecular interactions such as π–π stacking. mdpi.com The analysis of crude reaction mixtures by high-throughput protein X-ray crystallography has also been shown to be an effective method for identifying and characterizing new 2-phenylpyridine derivatives. researchgate.net

Infrared (IR) Spectroscopy.fishersci.casynquestlabs.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, 5-bromo-2-fluoro-3-phenylpyridine, shows characteristic absorption bands corresponding to various vibrational modes of the molecule. figshare.com For aromatic compounds like this compound, one would expect to see characteristic peaks for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the rings, and C-Br stretching. For example, in 5-phenoxy-1,2,3-triazine, Ar–H stretching is observed at 3126 cm⁻¹, C═C stretching at 1544 cm⁻¹, and Ar–O–Ar stretching at 1271 cm⁻¹. acs.org

Computational Chemistry and Density Functional Theory (DFT) Studies.chemicalbook.comnih.govmiamioh.edumdpi.comfishersci.fi

Computational chemistry, particularly Density Functional Theory (DFT), provides theoretical insights into the molecular and electronic properties of compounds, complementing experimental data.

DFT calculations are employed to optimize the molecular geometry of this compound and its derivatives, predicting bond lengths and angles. These theoretical calculations have been shown to be in good agreement with experimental values obtained from X-ray crystallography for similar structures. mdpi.comnih.gov

Furthermore, DFT is used to investigate the electronic structure, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.commdpi.comcaltech.edu The analysis of the HOMO-LUMO energy gap provides information about the chemical reactivity and electronic transitions within the molecule. mdpi.com For example, in a study of pyridine oximes, DFT was used to understand their electronic structure and bonding mechanisms on a metal surface. mdpi.com Similarly, DFT studies on copper corroles have been used to understand their complex electronic structures. researchgate.net

Reaction Mechanism Investigations

The reaction mechanisms involving this compound and its parent compound, 2-phenylpyridine, are a subject of significant research, particularly in the context of palladium-catalyzed C-H activation and functionalization. These investigations are crucial for optimizing reaction conditions and designing novel synthetic routes.

One of the primary mechanisms involves the formation of a cyclopalladated intermediate. In processes like ortho-selective mono-arylation, the proposed catalytic cycle begins with the reaction of a Pd(II) catalyst with 2-phenylpyridine to form a palladacycle intermediate. rsc.org This is followed by an oxidative addition and subsequent reductive elimination to yield the final product and regenerate the Pd(II) catalyst. rsc.org Studies have shown that substrates with bromo substitution, such as this compound, can achieve good yields in these types of reactions. rsc.org

A plausible mechanism for the palladium-catalyzed ortho-arylation of 2-phenylpyridine is detailed below:

| Step | Description | Intermediate Species |

| 1 | Pyridine-directed ortho-cyclopalladation | A cyclopalladium species (A) is formed between the Pd(II) catalyst and 2-phenylpyridine. |

| 2 | Oxidative Addition | The palladacycle (A) undergoes oxidative addition with an arylating reagent, leading to a high-valent Pd(IV) species (B). |

| 3 | Reductive Elimination | The Pd(IV) intermediate (B) reductively eliminates the desired arylated product, regenerating the active Pd(II) catalyst for the next cycle. |

Table 1: Proposed mechanism for the palladium-catalyzed ortho-arylation of 2-phenylpyridine. This cycle illustrates the key steps of cyclopalladation, oxidative addition, and reductive elimination. rsc.org

Another investigated reaction pathway involves organolithium reagents. The reaction of 1-lithio-2-phenyl-1,2-dihydropyridine with N-bromosuccinimide was found to produce 2-phenyl-5-bromopyridine (an isomer of the title compound) in a 74% yield. cdnsciencepub.com The mechanism of related reactions, such as with trifluoromethyl iodide, is suggested to involve carbene intermediates. cdnsciencepub.com This pathway involves the initial formation of an unstable intermediate which then reacts further to yield the final products. cdnsciencepub.com

Furthermore, the interaction of cyclometalated palladium complexes of this compound with surfaces has been studied. An investigation of [(this compound)Pd(μ-Cl)]2 on a silver surface revealed chemical steps following deposition, which were analyzed using scanning tunneling microscopy, X-ray photoemission spectroscopy, and ab-initio calculations. cnr.it Such studies are essential for understanding the chemical behavior of these compounds in materials science applications. cnr.it

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a critical tool for drug discovery and materials science, providing insights into how the chemical structure of a compound influences its biological activity or physical properties. For derivatives of 2-phenylpyridine, SAR studies have been instrumental in identifying potent and selective agents for various targets.

A comprehensive SAR study on α-ketoheterocycles as inhibitors of diacylglycerol lipase (B570770) α (DAGLα), an enzyme linked to neuroinflammation and metabolic disorders, revealed key structural requirements for potency. universiteitleiden.nl The study demonstrated that the enzyme's active site is highly sensitive to the heterocyclic core, with oxazolo-4N-pyridines being the most active framework. universiteitleiden.nl A significant finding was that electron-withdrawing substituents at the meta-position of the oxazole (B20620) ring increased the inhibitor's potency. universiteitleiden.nl This principle can be extrapolated to bromo-substituted pyridine rings, where the bromine atom acts as an electron-withdrawing group.

In the context of anticancer agents, SAR studies on 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have been conducted. bohrium.com These studies evaluated how different substituents on the indole (B1671886) and phenyl rings impact the compounds' cytotoxic activity against various cancer cell lines. bohrium.com The results indicated that the nature and position of these substituents significantly influence the antitumor activity, with several derivatives showing superior potency compared to reference compounds. bohrium.com For instance, certain substitutions led to compounds with excellent activity against cell lines like A549 and HT-29. bohrium.com

The table below summarizes findings from an SAR study on 2,5-dimethoxyphenylpiperidines, a class of 5-HT₂ₐ receptor agonists, which shares structural similarities with phenylpyridine derivatives. It highlights how modifying a substituent at the 4-position of the phenyl ring affects agonist potency at the 5-HT₂ₐ receptor. acs.org

| Compound | 4-Position Substituent | Agonist Potency (pEC₅₀) at 5-HT₂ₐR |

| 6ₑᵤ | Bromo (Br) | 7.9 ± 0.1 |

| (S)-7 | Fluoro (F) | 7.0 ± 0.1 |

| (S)-8 | Chloro (Cl) | 7.7 ± 0.1 |

| (S)-9 | Iodo (I) | 8.1 ± 0.1 |

| (S)-10 | Trifluoromethyl (CF₃) | 8.0 ± 0.1 |

| (S)-11 | Cyano (CN) | 8.4 ± 0.1 |

Table 2: Structure-activity relationship of 4-substituted 2,5-dimethoxyphenylpiperidines at the 5-HT₂ₐ receptor. The data shows that agonist potency is sensitive to the nature of the substituent at the 4-position of the phenyl ring. acs.org

These examples underscore the importance of the substitution pattern on the phenyl and pyridine rings for modulating the biological activity of this class of compounds. The electron-withdrawing nature of a bromo substituent, as in this compound, is a key factor that medicinal chemists can manipulate to fine-tune a molecule's interaction with its biological target. universiteitleiden.nl

Future Research Directions and Emerging Applications of 5 Bromo 2 Phenylpyridine

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

While traditional cross-coupling reactions like Suzuki and Negishi couplings are effective for synthesizing 5-bromo-2-phenylpyridine and its derivatives, the future of chemical synthesis lies in processes that are more efficient, cost-effective, and environmentally benign. mdpi.compreprints.org Research is increasingly focused on minimizing waste, reducing energy consumption, and eliminating the use of hazardous reagents and solvents.

The principles of green chemistry are becoming central to the synthesis of pyridines and bipyridines. Future efforts will likely concentrate on several key areas to enhance the sustainability of this compound production. One major avenue is the development of solvent-free or aqueous-based reaction systems. rsc.orgd-nb.info Solvent-free reactions, often facilitated by microwave irradiation, can dramatically reduce reaction times and eliminate the environmental impact associated with volatile organic compounds. rsc.orgresearchgate.net

Microwave-assisted synthesis, in particular, has shown great promise for preparing bromopyridine derivatives rapidly and in high yields, often without the need for metal catalysts or harsh conditions. researchgate.netcrossref.orgnih.gov Another critical area is the advancement of continuous-flow processes. researchgate.netakjournals.com Flow chemistry offers superior control over reaction parameters, enhances safety, and allows for easier scalability and integration of product isolation steps, contributing to a more streamlined and efficient synthesis. d-nb.inforesearchgate.net Furthermore, there is a strong drive towards using earth-abundant and non-toxic catalysts, or developing catalyst-free methods, such as those promoted by visible light, to replace precious metal catalysts like palladium. rsc.orgthieme-connect.comorganic-chemistry.org

The following table summarizes emerging green synthesis strategies applicable to bromopyridine derivatives.

| Synthesis Strategy | Key Advantages | Relevant Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy use, often solvent-free. researchgate.netnih.gov | Development of metal-free and base-promoted reactions. researchgate.net |

| Continuous-Flow Chemistry | Enhanced safety, scalability, and process integration. researchgate.netakjournals.com | Integration with product isolation using CO2-switchable systems. d-nb.inforesearchgate.net |

| Catalyst-Free Methods | Avoids toxic and expensive transition metals. thieme-connect.com | Purple light-promoted radical coupling of bromopyridines. organic-chemistry.org |

| Aqueous/Solvent-Free Media | Reduces volatile organic compound (VOC) waste, improves safety. rsc.org | High atom economy, non-chromatographic purification. rsc.org |

Exploration of New Catalytic Transformations

The bromine atom on the pyridine (B92270) ring of this compound is a versatile functional handle for a wide range of catalytic cross-coupling reactions. While Suzuki, Negishi, and Ullmann couplings are well-established, future research will explore a broader palette of catalytic transformations to generate novel molecular architectures. mdpi.com There is significant potential in applying modern coupling techniques, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions, which are known to be effective for other halopyridines. researchgate.net

Furthermore, the emergence of photoredox catalysis opens up new avenues for the functionalization of halopyridines under mild, metal-free conditions. researchgate.netx-mol.com These light-induced reactions can enable transformations that are difficult to achieve with traditional thermal methods. The pyridine nitrogen itself can direct C-H activation reactions, allowing for functionalization at other positions on the pyridine or phenyl ring, thus expanding the accessible chemical space. As a ligand, this compound can be used to construct novel transition metal complexes with unique catalytic activities for a variety of organic transformations. rsc.org

Expansion of Applications in Optoelectronics and Advanced Materials

Phenylpyridine derivatives are cornerstone materials in the field of optoelectronics, particularly for organic light-emitting diodes (OLEDs). ub.edu this compound serves as a key intermediate for creating advanced materials with tailored electronic properties. bldpharm.com Future research will focus on leveraging this scaffold to develop next-generation materials for deep-blue OLEDs, where it can be incorporated into electron-transporting or hole-blocking layers. researchgate.net

The ability to form stable π-π stacks makes phenylpyridines suitable for high-performance semiconductors used in organic field-effect transistors (OFETs) and organic solar cells. The introduction of the bromine atom allows for post-synthetic modification, enabling fine-tuning of the material's electronic energy levels and charge transport characteristics. Research into iridium(III) and platinum(II) complexes containing derivatives of this compound is expected to yield new phosphorescent emitters with improved efficiency, stability, and color purity for lighting and display applications. ub.eduresearchgate.net

Integration into Supramolecular Chemistry and Self-Assembly

The rigid, planar structure of the phenylpyridine unit makes it an ideal building block for supramolecular chemistry and the programmed self-assembly of complex architectures. The nitrogen atom of the pyridine and the potential for functionalization at the bromine position provide well-defined coordination vectors for binding with metal ions.

Future work will likely involve using this compound and its derivatives as ligands to construct sophisticated supramolecular structures such as macrocycles, cages, and metallo-supramolecular grids. rsc.orgrsc.org These organized assemblies have potential applications in molecular recognition, catalysis, and as responsive materials. For instance, platinum-based macrocycles derived from phenylpyridine ligands have been shown to form redox-active structures capable of guest capture and release. researchgate.netrsc.org Additionally, the on-surface synthesis and self-assembly of organometallic complexes derived from this compound on metal substrates is a promising route to fabricating ordered molecular films for molecular electronics. unipr.itresearchgate.net

The table below highlights research directions in the supramolecular applications of phenylpyridine-based ligands.

| Supramolecular Structure | Metal Ion Examples | Potential Application | Research Focus |

| [2x2] Metallo-Grids | Fe(II), Zn(II) | Molecular electronics, information storage | Straightforward synthesis via "click" chemistry. rsc.org |

| Redox-Active Macrocycles | Pt(II), Pt(IV) | Responsive materials, guest recognition | Control of ring size and guest binding via redox stimuli. researchgate.netrsc.org |

| Luminescent Nanofibers | Pt(II) | Electroluminescent films, sensors | Self-assembly driven by intermolecular interactions. ub.edu |

| One-Dimensional Chains | Cu(I) | Charge transport materials | Assembly via cuprophilic and π-stacking interactions. acs.org |

Design and Synthesis of Derivatives with Tunable Electronic and Steric Properties

The true potential of this compound lies in its capacity to serve as a scaffold for the synthesis of a vast library of derivatives. The bromine atom is a key site for introducing a wide variety of functional groups via cross-coupling reactions, while the phenyl and pyridine rings can be further substituted. acs.org This allows for the precise tuning of the molecule's steric and electronic properties.

Future research will systematically explore how different substituents impact the molecule's performance in specific applications. For example, adding electron-donating or electron-withdrawing groups can modulate the HOMO/LUMO energy levels, which is critical for optimizing performance in OLEDs. researchgate.net Introducing bulky groups can be used to control intermolecular interactions, preventing aggregation-caused quenching in emissive materials or influencing the packing of molecules in organic semiconductors. ub.edu In medicinal chemistry, modifying the structure can enhance binding affinity to biological targets and improve pharmacological profiles. mdpi.com

Deepening Understanding of Biological Interactions and Pharmacological Potential

Pyridine-containing compounds are ubiquitous in medicinal chemistry and are found in numerous approved drugs. mdpi.com While this compound itself is primarily a synthetic intermediate, its derivatives are promising candidates for pharmacological development. Studies on structurally similar compounds have revealed a wide range of biological activities, including anticancer, antibacterial, antifungal, and hypotensive effects. bohrium.comresearchgate.netresearchgate.net